molecular formula C19H19N5O2 B2839373 2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034250-71-8

2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline

Katalognummer: B2839373
CAS-Nummer: 2034250-71-8
Molekulargewicht: 349.394
InChI-Schlüssel: JEGDSVDPAQHIAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
The exact mass of the compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Antibacterial Activity : A study by Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

  • Structure-Activity Relationship in Pharmacology : Höglund et al. (2006) explored the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists, demonstrating the importance of substitutions in the quinoline ring for achieving potent antagonist activities (Höglund et al., 2006).

  • Molecular Docking and Estrogen Receptor Binding : Parveen et al. (2017) reported the synthesis of chromene and quinoline conjugates with potential anti-proliferative activities against breast cancer cell lines. Molecular docking studies were performed to analyze their binding affinities, indicating their significance in cancer research (Parveen et al., 2017).

  • Design of Novel Anticancer Agents : Perreault et al. (2017) designed a mestranol derivative with potent in vitro and in vivo activities against breast cancer, highlighting the significance of structural modifications in enhancing drug efficacy (Perreault et al., 2017).

  • Pharmacological Evaluation of TRPV4 Antagonists : Tsuno et al. (2017) identified a series of methanone derivatives as selective antagonists of the TRPV4 channel, showing analgesic effects in models of induced hyperalgesia, thereby contributing to pain treatment research (Tsuno et al., 2017).

  • Antimicrobial Evaluation of Fluoroquinolone Derivatives : Srinivasan et al. (2010) synthesized and evaluated fluoroquinolone derivatives for their antibacterial and antifungal activities, indicating their potential in addressing microbial resistance (Srinivasan et al., 2010).

  • Pharmacokinetics and Anti-Fibrotic Potential : Kim et al. (2008) investigated the pharmacokinetics and metabolism of an ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Eigenschaften

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-8-9-18(23-22-13)26-14-5-4-10-24(12-14)19(25)17-11-20-15-6-2-3-7-16(15)21-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGDSVDPAQHIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.